1-(2-Bromo-4-methylphenyl)cyclohexan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromo-4-methylphenyl)cyclohexan-1-amine hydrochloride is an organic compound with the chemical formula C13H18BrClN It is known for its unique structure, which includes a bromine atom attached to a methylphenyl group, and a cyclohexan-1-amine moiety
Preparation Methods
The synthesis of 1-(2-Bromo-4-methylphenyl)cyclohexan-1-amine hydrochloride typically involves several steps:
Bromination: The initial step involves the bromination of 4-methylphenyl to introduce the bromine atom at the 2-position.
Cyclohexanation: The brominated product is then subjected to a cyclohexanation reaction to form the cyclohexan-1-amine structure.
Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods often involve optimizing these steps to ensure high yield and purity, using catalysts and controlled reaction conditions to minimize by-products.
Chemical Reactions Analysis
1-(2-Bromo-4-methylphenyl)cyclohexan-1-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Bromo-4-methylphenyl)cyclohexan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a pharmaceutical agent.
Medicine: It is investigated for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-4-methylphenyl)cyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets. It may act on receptors or enzymes, modulating their activity through binding interactions. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar compounds to 1-(2-Bromo-4-methylphenyl)cyclohexan-1-amine hydrochloride include:
2-Bromo-1-(4-methylphenyl)-1-propanone: Another brominated compound with a different structural framework.
1-(2-Bromo-4-methylphenyl)ethan-1-amine hydrochloride: A structurally related compound with an ethanamine moiety instead of cyclohexanamine.
Biological Activity
1-(2-Bromo-4-methylphenyl)cyclohexan-1-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound consists of a cyclohexanamine backbone with a bromo and methyl substituent on the phenyl ring. This structural configuration is significant for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The bromine atom enhances the compound's reactivity, allowing it to modulate the activity of various biological pathways.
Key Mechanisms:
- Receptor Binding: The compound may bind to neurotransmitter receptors, potentially influencing neurochemical pathways.
- Enzyme Modulation: It can act as an inhibitor or activator of enzymes involved in metabolic processes.
Biological Activity
Research indicates that this compound exhibits various biological activities, including anti-inflammatory, analgesic, and potential neuroprotective effects.
Table 1: Summary of Biological Activities
Activity Type | Observations | Reference |
---|---|---|
Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |
Analgesic | Pain relief in animal models | |
Neuroprotective | Potential protective effects against neurotoxicity |
Study 1: Anti-inflammatory Effects
A study investigated the anti-inflammatory properties of the compound in a murine model of inflammation. Results showed a significant reduction in inflammatory markers, indicating its potential as an anti-inflammatory agent.
Study 2: Analgesic Activity
In another study, the analgesic effects were evaluated using the formalin test in rats. The compound demonstrated dose-dependent pain relief, suggesting its utility in pain management therapies.
Applications in Medicine
The compound is being explored for its therapeutic potential in treating conditions such as chronic pain and neurodegenerative diseases. Its ability to modulate neurotransmitter systems positions it as a candidate for further drug development.
Research Findings
Recent research highlights the importance of structural modifications on the biological activity of similar compounds. For instance, variations in substituents can significantly alter receptor affinity and efficacy.
Table 2: Comparison with Similar Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
This compound | Bromine and methyl substitutions | Anti-inflammatory, analgesic |
1-(4-Bromo-3-methylphenyl)cyclohexan-1-amine hydrochloride | Different substitution pattern | Reduced activity compared to above |
1-(2-Chloro-4-methylphenyl)cyclohexan-1-amine hydrochloride | Chlorine instead of bromine | Similar activity profile |
Properties
IUPAC Name |
1-(2-bromo-4-methylphenyl)cyclohexan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrN.ClH/c1-10-5-6-11(12(14)9-10)13(15)7-3-2-4-8-13;/h5-6,9H,2-4,7-8,15H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLLCIVBJFPXMEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2(CCCCC2)N)Br.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.